molecular formula C24H25NO4 B13616382 (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid

Cat. No.: B13616382
M. Wt: 391.5 g/mol
InChI Key: JBZXLQHJZHITMW-YDFBLROQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a stereochemically defined bicyclic indole derivative with a fused octahydroindole scaffold. It serves as a critical intermediate in the synthesis of Trandolapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . The compound features an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the indole nitrogen, which enhances stability during synthetic processes. Its stereochemistry—(2S,3aR,7aS)—is essential for biological activity, as deviations in configuration reduce ACE-binding affinity . The compound is typically synthesized via multi-step routes involving cyclization, resolution, and hydrolysis, achieving stereochemical purity >99% using chiral HPLC validation .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22+/m1/s1

InChI Key

JBZXLQHJZHITMW-YDFBLROQSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Induced Diastereoselective Intramolecular Ring-Closure Approach

This method is described in patent WO 2011/009021 (AU2010273259B2) and involves the following key steps:

Step Description Key Reagents/Conditions Outcome
1 Preparation of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol (chiral auxiliary) Starting from ethyl 2-oxocyclohexane carboxylate, reaction with (S)-(-)-1-phenylethylamine Chiral intermediate with defined stereochemistry
2 Selective N-alkylation catalyzed by ytterbium trifluoromethanesulfonate Use of Yb(OTf)3 catalyst in suitable solvent Formation of N-alkylated intermediate
3 Diastereoselective intramolecular ring closure Acidic conditions or catalyst-promoted cyclization Formation of octahydroindole ring system with trans-fused stereochemistry
4 Purification by column chromatography Silica gel chromatography Isolation of ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate
5 Hydrogenolysis of N-α-methylbenzyl group Pd/C or Pd(OH)2/C catalyst, hydrogen gas, ethanol solvent Removal of chiral auxiliary, yielding free base intermediate
6 Acid hydrolysis Hydrochloric acid treatment Formation of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride salt

This process is notable for:

  • High stereospecificity due to the chiral auxiliary.
  • Reduced number of synthetic steps compared to prior art.
  • Improved yields and purity.
  • Scalability for commercial production of intermediates for drugs like trandolapril.

The final step to obtain the Fmoc-protected acid involves reacting the free amine of the octahydroindole intermediate with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to install the Fmoc protecting group.

Solvent-Based Cyclization Approach

An alternative process described in the same patent involves:

  • Using (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol as a starting material.
  • Performing cyclization in an acidic solvent (e.g., boiling hydrochloric acid) without catalysts.
  • Subsequent hydrogenation with Pd/C catalyst in glacial acetic acid to saturate the ring system.
  • Isolation of the hydrochloride salt of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.

This method avoids the use of expensive catalysts in the ring closure step but may require longer reaction times or harsher conditions.

Synthetic Method from 1-(1-Cyclohexen-1-yl)-pyrrolidine and 3-Halo-L-Serine

Patent CN101544593A discloses a method involving:

Step Description Key Reagents/Conditions Outcome
1 Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent Molar ratio 1:1-10, solvent volume 1-10 times combined mass Formation of intermediate compound (IV)
2 Concentration, acidification, and extraction Acidic workup Isolation of compound (IV) with halogen and amino protecting groups
3 Cyclization in boiling hydrochloric acid Acidic cyclization Formation of cyclized intermediate
4 Hydrogenation with Pd/C catalyst in glacial acetic acid Saturation of rings Formation of target octahydroindole compound
5 Filtration, concentration, recrystallization Purification Final product with high yield

This method emphasizes:

  • Use of inexpensive starting materials.
  • Straightforward reaction steps.
  • High yield and low cost.
  • Avoidance of high-pressure hydrogenation conditions by using Pd/C catalyst.

Fmoc Protection Step

After obtaining the free (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, the nitrogen atom is protected with the Fmoc group to yield (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid.

Typical conditions include:

  • Dissolving the free amine in a suitable solvent such as dioxane or DMF.
  • Adding a base such as sodium bicarbonate or triethylamine.
  • Slowly adding Fmoc-Cl under stirring at 0–25 °C.
  • Monitoring reaction progress by TLC or HPLC.
  • Workup by aqueous extraction and purification by recrystallization or chromatography.

This step is crucial to enable selective peptide coupling reactions in subsequent applications.

Summary Table of Key Preparation Steps

Preparation Stage Method/Conditions Notes Reference
Chiral auxiliary formation Reaction of ethyl 2-oxocyclohexane carboxylate with (S)-1-phenylethylamine Sets stereochemistry
N-alkylation Yb(OTf)3 catalysis High selectivity
Intramolecular ring closure Acidic or catalyst-promoted cyclization Forms octahydroindole core
Hydrogenolysis Pd/C, H2, ethanol Removes auxiliary
Acid hydrolysis HCl treatment Forms carboxylic acid hydrochloride salt
Alternative cyclization Boiling HCl solvent Catalyst-free approach
Hydrogenation Pd/C in glacial acetic acid Saturates ring
Fmoc protection Fmoc-Cl, base, organic solvent Final protected amino acid

Research Findings and Advantages

  • The chiral auxiliary method provides excellent stereocontrol, essential for biological activity in drug intermediates.
  • The reduction in synthetic steps and solvent use leads to cost-effective and environmentally friendlier production.
  • The use of palladium catalysts for hydrogenolysis and hydrogenation is well-established and efficient.
  • Alternative methods using direct cyclization in acidic solvents offer simpler setups but may require optimization for scale.
  • Fmoc protection is a standard, reliable method enabling the compound's use in peptide synthesis.

Chemical Reactions Analysis

Peptide Bond Formation via Fmoc Deprotection

The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the indole nitrogen, enabling sequential peptide coupling. Deprotection occurs under mild basic conditions:

  • Reagents: 20% piperidine in DMF or DBU in dichloromethane .

  • Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct, regenerating the free amine for subsequent coupling.

  • Monitoring: Reaction completion is verified via HPLC (>98% purity) .

Carboxylic Acid Functionalization

The C-2 carboxylic acid participates in standard derivatization reactions:

Reaction Type Reagents/Conditions Product Application
EsterificationDCC/DMAP, alcohols (e.g., benzyl)Protected indole-2-carboxylate estersIntermediate for solid-phase synthesis
Amide CouplingHOBt/EDC, aminesPeptide bondsDrug candidate synthesis
Salt FormationHCl in ethanolHydrochloride saltImproved crystallinity

Stereoselective Ring-Closure Reactions

The octahydroindole scaffold undergoes intramolecular cyclization to form rigid bicyclic structures:

  • Key Step: Diastereoselective ring closure using (S)-1-phenylethylamine as a chiral auxiliary .

  • Conditions:

    • Catalyst: Palladium on carbon (Pd/C) under hydrogen atmosphere .

    • Solvent: Ethanol or methanol at 25–50°C .

  • Yield: 75–85% with >99% enantiomeric excess (ee) .

N-Alkylation and Functional Group Interconversion

The secondary amine (after Fmoc removal) undergoes alkylation and sulfonation:

  • N-Alkylation:

    • Reagents: Ethyl bromoacetate, Na₂CO₃ in acetonitrile .

    • Product: Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate (key intermediate) .

  • Hydroxyl to Mesylate:

    • Reagents: Methanesulfonyl chloride, triethylamine in DCM (0–10°C) .

    • Product: Mesylate ester for nucleophilic substitution .

Hydrogenolysis and Protecting Group Removal

Critical steps in large-scale synthesis involve selective deprotection:

  • Reagents: 10% Pd/C, H₂ gas in methanol .

  • Conditions: 40–60 psi H₂, 25°C for 12–24 hours .

  • Outcome: Cleavage of benzyl or phenylethyl groups to yield free amines .

Reaction Monitoring and Optimization

  • Analytical Methods:

    Technique Purpose Conditions
    HPLCPurity assessment (>97.5%)C18 column, acetonitrile/water
    TLCReaction progressSilica gel, UV visualization
    PolarimetryChiral purity verification[α]D = -25° to -38° (DMF/EtOH)
  • Optimized Parameters:

    • Temperature: 0–10°C for mesylation; reflux for reductions .

    • Solvent Systems: THF/LiCl for borohydride reductions; toluene for cyclization .

Scientific Research Applications

Chemistry

In chemistry, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays .

Medicine

In medicine, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases. Its role in the synthesis of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is well-documented .

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of trandolapril synthesis, it acts as a precursor that undergoes enzymatic hydrolysis to form the active drug, which then inhibits the ACE enzyme, reducing blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid with structurally and functionally related bicyclic indole derivatives:

Structural Analogues

Octahydro-1H-indole-2-carboxylic Acid (Unprotected Core)

  • Structure : Lacks the Fmoc group, exposing the indole nitrogen.
  • Role : Direct precursor to Trandolapril. Hydrolysis of the Fmoc group yields this intermediate, which is subsequently coupled with other moieties (e.g., N-carboxyalkyl dipeptides) to form active ACE inhibitors .
  • Stereochemical Purity : Validated via chiral HPLC (99.3–99.8% purity) .

DU-1777 [(2S,3aS,7aS)-1-(N2-Nicotinoyl-L-lysyl-γ-D-glutamyl)octahydro-1H-indole-2-carboxylic Acid] Structure: Contains a nicotinoyl-lysyl-glutamyl side chain instead of Fmoc. Activity: Potent ACE inhibitor with unique cough-suppressant effects mediated via ATP-dependent K⁺ channel mechanisms, unlike other ACE inhibitors (e.g., captopril, enalapril) . Mechanism: Antihypertensive effects in DOCA-salt hypertensive rats are fully reversed by glibenclamide (K⁺ channel blocker), suggesting indirect K⁺ channel modulation .

Kutznerides (Cyclic Depsipeptides)

  • Structure : Contain a (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid core .
  • Activity : Antimicrobial (MICs: 6 µM for Staphylococcus aureus; 70 µM for Fusarium culmorum). Dichlorination enhances potency (e.g., kutznerides 2 and 8) .
  • Divergence : Lack ACE inhibition but share bicyclic indole scaffolds modified with halogenation and hydroxylation.

Hydroxylated Analogues

  • Example : (2S,3aS,4R,7aS)-cis-4-Hydroxy-octahydro-1H-indole-2-carboxylic acid.
  • Synthesis : Produced via proline hydroxylase-catalyzed hydroxylation of the parent compound .
  • Impact : Hydroxylation at C4 alters conformational flexibility and may influence receptor binding .

Stereochemical and Pharmacological Insights

  • Stereochemical Sensitivity : The (2S,3aR,7aS) configuration is critical for ACE binding. Inversion at any chiral center reduces potency by >100-fold .
  • Side Chain Influence :
    • Fmoc Group : Enhances solubility and stability during synthesis but requires deprotection for activity .
    • DU-1777’s Peptide Chain : Introduces dual antihypertensive and antitussive effects, a rarity among ACE inhibitors .
  • Biological Targets :
    • ACE Inhibitors (e.g., Trandolapril, DU-1777): Bind zinc in ACE’s active site, blocking angiotensin I conversion .
    • Kutznerides : Target bacterial cell membranes via hydrophobic interactions .

Contradictions and Unique Findings

DU-1777’s Dual Mechanism : Unlike most ACE inhibitors, DU-1777 suppresses cough via ATP-dependent K⁺ channels, a mechanism absent in captopril or enalapril .

Kutzneride Selectivity : Despite structural similarity to ACE inhibitors, kutznerides lack ACE affinity but show broad antimicrobial activity due to halogenation .

Biological Activity

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • IUPAC Name : (2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
  • Molecular Formula : C19H23NO3
  • Molecular Weight : 323.39 g/mol
  • CAS Registry Number : 80875-98-5

Biological Activity Overview

The biological activity of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid has been studied in various contexts. Its potential applications include:

  • Neuroprotective Effects : Research indicates that derivatives of octahydroindole compounds can exhibit neuroprotective effects, which may be beneficial for conditions such as Parkinson's disease and Alzheimer's disease. These effects are often attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of indole derivatives. The presence of the Fmoc group may enhance solubility and bioavailability, potentially increasing the compound's effectiveness against certain pathogens .

Case Studies

  • Neuroprotective Mechanisms :
    • A study conducted on similar octahydroindole derivatives demonstrated their ability to inhibit apoptosis in neuronal cells under oxidative stress conditions. The mechanism involved modulation of signaling pathways related to cell survival and inflammation .
  • Antimicrobial Evaluation :
    • In vitro tests showed that octahydroindole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural modifications provided by the Fmoc group were found to enhance the lipophilicity of the compounds, facilitating better membrane penetration .

Table 1: Biological Activities of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic Acid

Activity TypeObserved EffectReference
NeuroprotectionInhibition of neuronal apoptosis
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionModulation of neurotransmitter levels

Table 2: Structural Characteristics

PropertyValue
Molecular Weight323.39 g/mol
Purity>98%
AppearanceWhite powder

Q & A

Q. What is the structural significance of the Fmoc group in this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary amine-protecting agent during solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) enables selective deprotection without affecting acid-labile side-chain groups. The fluorenyl moiety’s UV activity (λmax = 265 nm) also aids in reaction monitoring via HPLC .

Q. How is the stereochemical configuration of the octahydroindole core validated?

Chiral HPLC using a Chiralpak® IC column (n-hexane/tert-butyl methyl ether/2-propanol mobile phase) resolves enantiomers, with retention times compared to standards. Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms spatial arrangements of hydrogen atoms, particularly at C2, C3a, and C7a positions .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step protocol is typical:

  • Step 1 : Catalytic hydrogenation of indole-2-carboxylic acid derivatives (e.g., using Pd/C in acetic acid) yields the octahydroindole backbone.
  • Step 2 : Fmoc protection via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with triethylamine as a base. Purity is ensured by recrystallization from DMF/acetic acid (3:1 v/v) .

Advanced Research Questions

Q. How does steric hindrance from the bicyclic structure impact coupling efficiency in SPPS?

The octahydroindole’s rigid chair conformation reduces accessibility to the α-amine, lowering coupling yields by 15–20% compared to linear analogs. Optimization strategies include:

  • Pre-activation with HATU/DIPEA in DMF (0°C, 30 min) before resin addition.
  • Microwave-assisted synthesis (50°C, 10 min) to enhance reaction kinetics while minimizing epimerization .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and mass spectrometry?

Discrepancies arise from residual solvents or diastereomers. A combined approach is recommended:

  • Reversed-phase HPLC : C18 column, 0.1% TFA/MeCN gradient (UV detection at 265 nm).
  • ESI-MS : Confirm molecular ion ([M+H]+ = 405.17 ±0.05 Da) and rule out adducts.
  • GC-MS : Quantify residual solvents (e.g., DMF ≤ 500 ppm per ICH Q3C guidelines) .

Q. How does the compound’s conformational rigidity influence peptide bioactivity?

The octahydroindole core restricts φ/ψ angles, stabilizing β-turn motifs critical for receptor binding. Molecular dynamics simulations (AMBER force field) show a 3–5× increase in target affinity compared to flexible analogs. Circular dichroism (CD) in 50% TFE confirms helical or turn secondary structures .

Methodological Guidance

Q. What storage conditions prevent Fmoc cleavage and racemization?

  • Powder : Store at -20°C under argon with desiccant (silica gel). Avoid repeated freeze-thaw cycles.
  • Solution : Use anhydrous DMF or DCM; store at 4°C ≤48 hours. Degradation half-life (t1/2) in DMF at 25°C is 72 hours .

Q. How is the compound purified after synthesis?

  • Recrystallization : Dissolve in DMF/acetic acid (3:1 v/v), cool to -20°C, and filter.
  • Flash Chromatography : Use silica gel with 5% MeOH/DCM (Rf = 0.3). Final purity ≥95% is confirmed by HPLC (retention time = 12.3 min) and ¹H NMR (absence of δ 7.3–7.8 ppm impurities) .

Notes for Experimental Design

  • Animal Studies : For in vivo dosing (e.g., 10 mg/kg), prepare a stock solution in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O. Centrifuge (10,000 ×g, 5 min) to remove particulates .
  • Degradation Monitoring : Track Fmoc cleavage via UV-Vis (265 nm absorbance drop) or TLC (silica gel, 10% MeOH/DCM; Rf shift from 0.7 to 0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.